
Millepachine
説明
ミレパチンは、Millettia pachycarpaの種子から単離された生物活性天然物です。それは、潜在的な抗腫瘍活性が知られている、新規のカルコン化合物です。ミレパチンは、さまざまな癌細胞株において細胞周期停止とアポトーシスを誘導する能力について研究されてきました .
準備方法
合成経路と反応条件
ミレパチンは、さまざまな合成経路で合成することができます。一般的な方法の1つは、アルデヒドとケトンを塩基性条件下で縮合させてカルコン構造を形成させるものです。この反応は、通常、エタノールまたはメタノール溶媒中で水酸化ナトリウムまたは水酸化カリウムなどの塩基を使用する必要があります .
工業生産方法
ミレパチンの工業生産は、Millettia pachycarpaの種子から化合物を抽出することによって行われます。種子はまず乾燥させて、微粉末に粉砕されます。次に、粉末をエタノールまたはメタノールなどの溶媒を用いて溶媒抽出します。抽出物は濃縮され、クロマトグラフィー技術を使用して精製され、純粋なミレパチンが得られます .
化学反応の分析
反応の種類
ミレパチンは、次のようなさまざまな化学反応を起こします。
酸化: ミレパチンは、対応するキノンを形成するように酸化することができます。
還元: ミレパチンの還元は、ジヒドロカルコンを生じます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
酸化: キノン
還元: ジヒドロカルコン
置換: さまざまな置換カルコン
科学研究における用途
ミレパチンは、次のような広範な科学研究における用途があります。
化学: ミレパチンは、さまざまな生物活性化合物の合成の出発物質として使用されます。
生物学: それは、癌細胞における細胞周期調節とアポトーシスに対する効果について研究されています。
医学: ミレパチンは、抗腫瘍剤としての可能性を秘めており、癌治療における治療用途について調査されています。
科学的研究の応用
Millepachine, a chalcone-type small molecule first extracted from Millettia pachycarpa, has demonstrated potential antitumor activities . Research indicates that this compound and its derivatives could be beneficial in treating various cancers .
Scientific Research Applications
Anticancer Properties
- Range of Cancers Preclinical studies suggest that this compound and its derivatives have the potential for treating cancers, including ovarian, hepatocellular carcinoma, breast, liver, colon, cervical, prostate, stomach, and gliomas .
- Mechanism of Action this compound and its derivatives affect several genes involved in reducing the severity of cancer. They primarily prevent tubulin polymerization and induce apoptosis and cell cycle arrest at the G2/M phase. Additionally, these compounds inhibit invasion, migration, and proliferation .
- Spindle Disruption this compound disrupts spindle assembly in tumor cells by delaying microtubule polymerization through inhibiting ATP production. It also induces multipolar spindles by inhibiting Eg5 activity and mitotic spindle formation, and chromatin condensation by activating the spindle assembly checkpoint (SAC) in tumor cells .
- Topoisomerase II Inhibition this compound exhibits antitumor activity by inhibiting topoisomerase II, leading to DNA damage in tumor cells. It also activates the NF-κB pathway, which promotes apoptosis in response to DNA damage .
- Tubulin Binding this compound and its derivatives can bind to the colchicine site in β-tubulin, inhibiting tubulin polymerization and causing G2/M cell-cycle arrest . Modifications to this compound can increase its tubulin inhibition activity .
Derivatives and Modifications
- Amino Acid Derivatives Amino acid derivatives of this compound have been designed and synthesized to improve solubility and antiproliferation ability against tumors. For example, the glycine derivative compound 7a has shown long-term inhibitory capability on cell viability, arrests the cell cycle at the G2/M phase, and triggers apoptosis .
- Indole-Containing Hybrids Novel indole-containing hybrids derived from this compound have been synthesized and evaluated for their antitumor activities. Introducing an indole ring significantly improved activity, with N-methylation of the indole ring further enhancing this effect .
Table of SARs
Case Studies
- Ovarian Cancer this compound has shown significant antitumor activity against human ovarian cancer cells in vitro and in vivo .
- Hepatocarcinoma Cells this compound induces cell cycle arrest and apoptosis in human hepatocarcinoma cells in vitro .
- Drug-Resistant Cell Lines Derivatives of this compound, such as SKLB050, can circumvent multidrug resistance in cancer cells .
作用機序
ミレパチンは、G2/M期での細胞周期停止を誘導し、ミトコンドリアのアポトーシス経路を介してアポトーシスを引き起こすことで、その効果を発揮します。それはサイクリン依存性キナーゼ1の活性を阻害し、細胞周期停止につながります。ミレパチンは、活性酸素種の生成も誘導し、それはミトコンドリア膜電位の崩壊とカスパーゼの活性化に寄与し、最終的にはアポトーシスにつながります .
類似の化合物との比較
ミレパチンは、その特定の構造と強力な抗腫瘍活性により、他のカルコン化合物と比較してユニークです。類似の化合物には、次のものがあります。
カルコン: ミレパチンと類似の基礎構造ですが、置換基が異なります。
フラボノイド: カルコンやその他の関連構造を含む、より広いクラスの化合物です。
インドール含有ハイブリッド: これらの化合物は、ミレパチンから誘導され、抗腫瘍活性が向上していることが示されています .
ミレパチンは、特定の分子経路を介して細胞周期停止とアポトーシスを誘導する能力により際立っており、さらなる創薬のための有望な候補となっています .
類似化合物との比較
Millepachine is unique compared to other chalcone compounds due to its specific structure and potent antitumor activity. Similar compounds include:
Chalcone: A basic structure similar to this compound but with different substituents.
Flavonoids: A broader class of compounds that includes chalcones and other related structures.
Indole-containing hybrids: These compounds are derived from this compound and have shown enhanced antitumor activity .
This compound stands out due to its ability to induce cell cycle arrest and apoptosis through specific molecular pathways, making it a promising candidate for further drug development .
生物活性
Millepachine, a natural chalcone derived from Millettia pachycarpa, has garnered attention for its significant biological activity, particularly in the field of cancer research. This article delves into the compound's mechanisms of action, structure-activity relationships (SAR), and its potential as an antitumor agent, supported by various studies and data.
This compound exhibits its anticancer properties primarily through the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The binding of this compound to the colchicine site on β-tubulin is crucial for its action, as it irreversibly inhibits tubulin polymerization, similar to other known tubulin inhibitors like colchicine .
Key Findings:
- Cell Cycle Arrest : this compound induces G2/M phase arrest in cancer cells by inhibiting CDK1 activity .
- Apoptosis Induction : It triggers apoptosis through reactive oxygen species (ROS) accumulation and mitochondrial membrane potential (MMP) collapse .
- Selectivity : this compound shows lower cytotoxicity towards normal human cells compared to various cancer cell lines, indicating its potential for selective cancer therapy .
Structure-Activity Relationships (SAR)
Research has demonstrated that modifications to the this compound structure can enhance its biological activity. For instance, the introduction of an indole moiety significantly increased antiproliferative effects in synthesized derivatives .
Compound | IC50 (µM) | Notes |
---|---|---|
This compound | 2.566 - 6.712 | Reference compound with moderate activity |
Compound 14b | 0.022 - 0.074 | Enhanced activity due to structural modifications |
Summary of SAR Observations:
- Indole Substitution : Enhances potency significantly (up to 78-fold).
- N-Methylation : Improves activity by approximately 1.2–4.4 folds.
- Positioning of Functional Groups : Affects overall efficacy; specific configurations yield better results .
In Vitro and In Vivo Studies
Numerous studies have validated the efficacy of this compound across various cancer types:
- Hepatocellular Carcinoma : this compound demonstrated strong antiproliferative activity against HepG2 cells with an IC50 of 1.51 µM, leading to significant G2/M arrest and apoptosis .
- Breast Cancer Models : In vivo studies using MDA-MB-231 xenograft models showed that this compound derivatives effectively suppressed tumor growth and exhibited long-term inhibitory effects on cell viability .
- Mechanistic Insights : Flow cytometry and Western blot analyses confirmed that this compound-induced apoptosis is mediated through ROS pathways and mitochondrial dysfunction .
Study on this compound Derivatives
A study evaluated a series of amino acid derivatives of this compound, focusing on their solubility and antiproliferation capabilities. The glycine derivative exhibited superior potency and was effective in inducing G2/M arrest while also promoting apoptosis in vitro and in vivo models .
Comparative Analysis with Other Anticancer Agents
This compound's action was compared with standard chemotherapeutics like doxorubicin. It exhibited better selectivity for cancer cells while maintaining lower toxicity towards normal cells, suggesting a favorable therapeutic index for potential clinical applications .
特性
IUPAC Name |
(E)-1-(5-methoxy-2,2-dimethylchromen-8-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-22(2)14-13-18-20(25-4)12-10-17(21(18)26-22)19(23)11-7-15-5-8-16(24-3)9-6-15/h5-14H,1-4H3/b11-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUOKKIDYHPTAZ-YRNVUSSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C(=O)C=CC3=CC=C(C=C3)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C(=O)/C=C/C3=CC=C(C=C3)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。